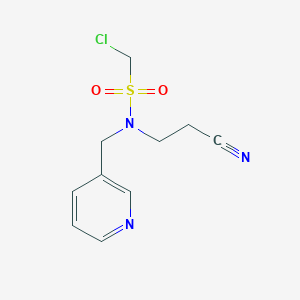
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a pyridine ring and a cyanoethyl group in its structure suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Introduction of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The presence of the cyanoethyl and pyridine groups suggests it could interfere with nucleic acid synthesis or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Pyridine Derivatives: Compounds like nicotinamide, which have biological activity.
Uniqueness
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other sulfonamides and pyridine derivatives.
Eigenschaften
Molekularformel |
C10H12ClN3O2S |
|---|---|
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c11-9-17(15,16)14(6-2-4-12)8-10-3-1-5-13-7-10/h1,3,5,7H,2,6,8-9H2 |
InChI-Schlüssel |
BSGPTAVIDLCZBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CN(CCC#N)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


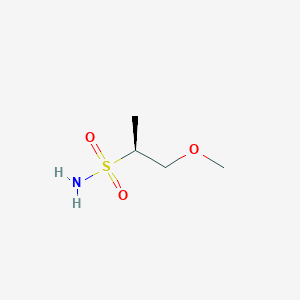
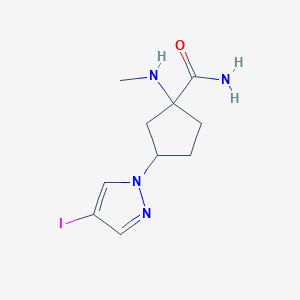
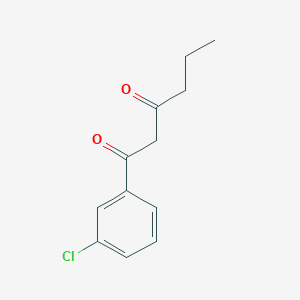
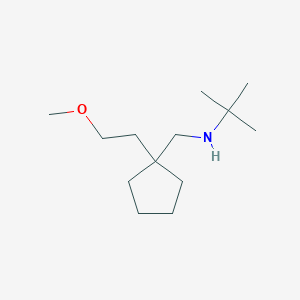
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

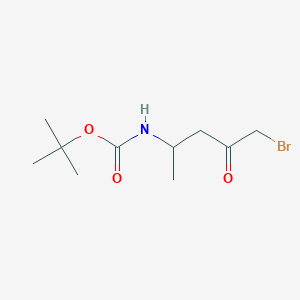
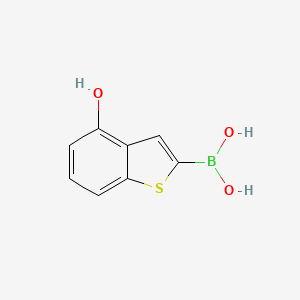
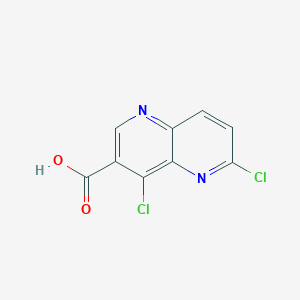
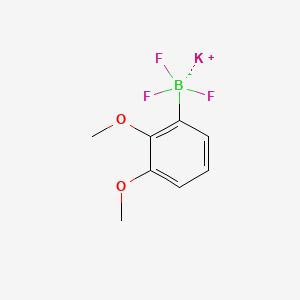
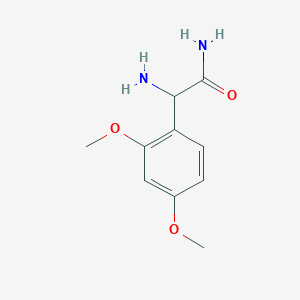
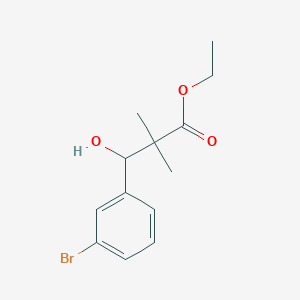
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
